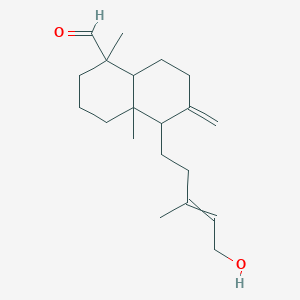

5-(5-hydroxy-3-methylpent-3-enyl)-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(5-hydroxy-3-methylpent-3-enyl)-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carbaldehyde is a complex organic compound belonging to the class of diterpenoids. Diterpenoids are a type of terpenoid, which are naturally occurring organic chemicals derived from isoprene units. This compound is characterized by its intricate structure, which includes multiple rings and functional groups, making it a subject of interest in various fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-hydroxy-3-methylpent-3-enyl)-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carbaldehyde typically involves multiple steps, starting from simpler organic molecules. One common approach is to use natural terpenes as starting materials. The synthetic route may include:

Hydroxylation: Introduction of hydroxyl groups to the starting material.

Alkylation: Addition of alkyl groups to form the desired carbon skeleton.

Cyclization: Formation of the ring structures through intramolecular reactions.

Functional Group Modification: Introduction of aldehyde and other functional groups through oxidation and other reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic processes to enhance yield and selectivity. Catalysts such as N-bromosuccinimide can be used for specific steps like bromohydroxylation, followed by further modifications to achieve the final product .

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to alcohols or other reduced forms.

Substitution: Functional groups in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products Formed

Oxidized Derivatives: Carboxylic acids, ketones.

Reduced Derivatives: Alcohols, hydrocarbons.

Substituted Derivatives: Halogenated compounds, amines.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, the compound’s interactions with various enzymes and receptors are studied to understand its potential biological activities. It may serve as a lead compound for drug discovery and development.

Medicine

The compound’s potential therapeutic properties are investigated in medicinal chemistry. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, fragrances, and other high-value products.

Mecanismo De Acción

The mechanism of action of 5-(5-hydroxy-3-methylpent-3-enyl)-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carbaldehyde involves its interaction with specific molecular targets such as enzymes and receptors. The compound may bind to active sites of enzymes, inhibiting or modulating their activity. It may also interact with cellular receptors, triggering signaling pathways that lead to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- 5-[(Z)-5-hydroxy-3-methylpent-3-enyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid

- Methyl 5-(5-hydroxy-3-methylpent-3-enyl)-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate

Uniqueness

The uniqueness of 5-(5-hydroxy-3-methylpent-3-enyl)-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carbaldehyde lies in its specific arrangement of functional groups and rings, which confer distinct chemical and biological properties

Actividad Biológica

5-(5-hydroxy-3-methylpent-3-enyl)-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carbaldehyde is a complex organic compound belonging to the class of labdane diterpenes. Its biological activities are of significant interest due to its potential therapeutic applications. This article reviews the available literature concerning the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula: C20H34O

- Molecular Weight: 306.4828 g/mol

- IUPAC Name: this compound

- CAS Registry Number: 1857-24-5

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts. Key areas of research include:

1. Antioxidant Activity

Research indicates that compounds similar to 5-(5-hydroxy-3-methylpent-3-enyl)-1,4a-dimethyl-6-methylidene have notable antioxidant properties. These properties are attributed to their ability to scavenge free radicals and inhibit oxidative stress.

| Study | IC50 Value (µg/mL) | Method |

|---|---|---|

| DPPH Assay | 28.55 | DPPH scavenging activity |

| ABTS Assay | 18.00 | ABTS radical cation decolorization |

2. Anti-inflammatory Effects

Compounds in the labdane class have demonstrated anti-inflammatory effects in vitro and in vivo. They modulate the expression of pro-inflammatory cytokines and inhibit pathways involved in inflammation.

3. Antimicrobial Activity

The antimicrobial properties of similar compounds have been evaluated against various pathogens. The results suggest potential applications in treating infections.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

4. Anti-cancer Potential

Preliminary studies indicate that labdane diterpenes can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms including cell cycle arrest and modulation of apoptosis-related proteins.

The mechanisms by which this compound exerts its biological effects include:

1. Modulation of Cell Signaling Pathways

Labdane diterpenes interact with multiple signaling pathways involved in inflammation and cancer progression. For instance:

- Inhibition of NF-kB signaling pathway.

- Modulation of MAPK pathways.

2. Induction of Apoptosis

Studies have shown that these compounds can trigger apoptotic pathways in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins.

Case Studies

Several case studies highlight the therapeutic potential of compounds related to 5-(5-hydroxy-3-methylpent-3-enyl)-1,4a-dimethyl-6-methylidene:

Case Study 1: Antioxidant Efficacy

A study published in a peer-reviewed journal demonstrated that a related compound exhibited significant antioxidant activity in human cell lines exposed to oxidative stress, resulting in reduced cell death.

Case Study 2: Anti-inflammatory Response

In an animal model of arthritis, administration of a labdane derivative led to a marked reduction in inflammatory markers and improved joint mobility compared to control groups.

Propiedades

IUPAC Name |

5-(5-hydroxy-3-methylpent-3-enyl)-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O2/c1-15(10-13-21)6-8-17-16(2)7-9-18-19(3,14-22)11-5-12-20(17,18)4/h10,14,17-18,21H,2,5-9,11-13H2,1,3-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSLWKIHHQUNBQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCO)CCC1C(=C)CCC2C1(CCCC2(C)C=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.